Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid
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Overview
Description
Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid typically involves asymmetric synthesis techniques. One common method is the use of biocatalysts, such as carbonyl reductases, which provide high enantioselectivity and yield. The reaction conditions often include the use of cofactors like NADH or NADPH and mild reaction conditions to ensure high stereoselectivity and catalytic activity .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes, where enzymes are immobilized on carriers to facilitate continuous production. This method is advantageous due to its high efficiency, low environmental impact, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions are often catalyzed by enzymes or chemical reductants to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions are usually mild to preserve the stereochemistry of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, facilitating catalytic reactions. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is similar in its chiral nature and is used in the synthesis of lipid-lowering drugs.
Quinic Acid: Another chiral compound with multiple stereoisomers, used in the synthesis of natural products.
Uniqueness
Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral drug development .
Properties
Molecular Formula |
C6H11NO2 |
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Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3R,5S)-5-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
NJLZXBZFWMPWSO-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN1)C(=O)O |
Canonical SMILES |
CC1CC(CN1)C(=O)O |
Origin of Product |
United States |
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